molecular formula C21H23N3O3 B10916557 [6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone

[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B10916557
M. Wt: 365.4 g/mol
InChI Key: GAIJZAHFYCATTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a synthetic organic compound that belongs to the class of isoxazoles. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a methylisoxazole ring, and a piperidinomethanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperidinomethanone Moiety: This step involves the reaction of a piperidine derivative with a suitable carbonyl compound to form the piperidinomethanone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and piperidinomethanone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLE]: A simpler analog without the piperidinomethanone moiety.

    [4-METHYLPIPERIDINO]METHANONE: A compound lacking the isoxazole ring.

Uniqueness

The uniqueness of 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H23N3O3/c1-13-8-10-24(11-9-13)21(25)17-12-18(15-4-6-16(26-3)7-5-15)22-20-19(17)14(2)23-27-20/h4-7,12-13H,8-11H2,1-3H3

InChI Key

GAIJZAHFYCATTP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.